molecular formula C11H8ClNO3S B8276303 2-(p-Chlorophenoxymethyl)-thiazole-5-carboxylic acid

2-(p-Chlorophenoxymethyl)-thiazole-5-carboxylic acid

Cat. No. B8276303
M. Wt: 269.70 g/mol
InChI Key: RJTFJZWABRGJHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(p-Chlorophenoxymethyl)-thiazole-5-carboxylic acid is a useful research compound. Its molecular formula is C11H8ClNO3S and its molecular weight is 269.70 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C11H8ClNO3S

Molecular Weight

269.70 g/mol

IUPAC Name

2-[(4-chlorophenoxy)methyl]-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C11H8ClNO3S/c12-7-1-3-8(4-2-7)16-6-10-13-5-9(17-10)11(14)15/h1-5H,6H2,(H,14,15)

InChI Key

RJTFJZWABRGJHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCC2=NC=C(S2)C(=O)O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 10.9 of ethyl 2-(p-chlorophenoxymethyl)-thiazole-5-carboxylate, 165 ml of methanol, 10 ml of postassium hydroxide and 20 ml of water was refluxed for 30 minutes and was then cooled and extracted with ethyl acetate. The aqueous phase was acidified and 2-(p-chlorophenoxymethyl)-thiazole-5-carboxylic acid was extracted with ethyl acetate and then a mixture of chloroform-methanol. The combined extracts were dried and evaporated to dryness to obtain 7.9 g of a crystalline residue. The residue was crystallized from isopropanol to obtain 6.92 g of the desired acid and the latter in the form of its triethylamine salt was chromatographed over silica gel. Elution with first a 1-1 chloroform-ethyl acetate mixture and then a 90-10-1 methylene chloride-ethyl acetate-acetic acid mixture gave 6.7 g of raw product. The latter was purified by sublimation at 190° C under reduced pressure and was crystallized from isopropanol containing 10% water to obtain 5.23 g of 2-(p-chlorophenoxymethyl)-thiazole--carboxylic acid melting at 215° C.
[Compound]
Name
10.9
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl 2-(p-chlorophenoxymethyl)-thiazole-5-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
165 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

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